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Compound of Interest

Compound Name: SHP836

Cat. No.: B15578406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SHP836, an allosteric

inhibitor of the protein tyrosine phosphatase SHP2. This document details its chemical

structure, and physicochemical and pharmacological properties, and provides detailed

experimental protocols for its characterization.

Chemical Structure and Properties
SHP836 is a small molecule inhibitor of SHP2. Its chemical and physical properties are

summarized in the table below.
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Property Value Reference(s)

IUPAC Name

5-(2,3-dichlorophenyl)-2-

((3S,5R)-3,5-

dimethylpiperazin-1-

yl)pyrimidin-4-amine

[1][2]

Synonyms SHP-836, SHP 836 [1][2]

CAS Number 1957276-35-5 [1]

Chemical Formula C₁₆H₁₉Cl₂N₅ [1][2]

Molecular Weight 352.26 g/mol [1][2]

Appearance Solid powder [2]

Purity >98% [1][2]

Solubility Soluble in DMSO [2]

SMILES

NC1=NC(N2C--INVALID-LINK-

-N--INVALID-LINK--

C2)=NC=C1C3=CC=CC(Cl)=C

3Cl

[2]

InChI Key
SKFRRNOLFFQBQU-

AOOOYVTPSA-N
[2]

Storage Conditions

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 2 years.

[2]

Mechanism of Action
SHP836 is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that

plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and

JAK/STAT pathways.[3][4] In its basal state, SHP2 exists in an autoinhibited conformation

where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase

(PTP) domain.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to

phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins via
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its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition

and activating the phosphatase activity.[3]

SHP836 binds to a "tunnel" like allosteric site formed at the interface of the N-SH2, C-SH2, and

PTP domains.[5] This binding stabilizes the inactive, autoinhibited conformation of SHP2,

preventing its activation and subsequent downstream signaling.[6]

Signaling Pathways
SHP2 is a critical positive regulator of the RAS/MAPK signaling cascade. By inhibiting SHP2,

SHP836 effectively downregulates this pathway, which is frequently hyperactivated in various

cancers.[7][8] The diagram below illustrates the canonical RAS/MAPK pathway and the point of

intervention by SHP836.
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Caption: SHP2-mediated activation of the RAS/MAPK pathway and inhibition by SHP836.
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Quantitative Data
The following table summarizes the key quantitative data for SHP836's activity.

Parameter Value
Cell Line /
Conditions

Reference(s)

IC₅₀ (Full-length

SHP2)
12 µM

In vitro biochemical

assay
[6]

ΔTm (SHP2-WT) 1.9 °C

Cellular Thermal Shift

Assay (CETSA) at 50

µM SHP836

[3]

Effect on Downstream

Signaling

Downregulates

DUSP6 mRNA

KYSE-520 cancer

cells
[1]

Experimental Protocols
In Vitro SHP2 Biochemical Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity

of SHP836 against SHP2 using a surrogate substrate, 6,8-Difluoro-4-Methylumbelliferyl

Phosphate (DiFMUP).[5][9]

Materials:

Recombinant full-length human SHP2 protein

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01%

Tween-20[10]

SHP836 stock solution in DMSO

Black, flat-bottom 384-well assay plates

Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)
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Procedure:

Compound Preparation: Prepare a serial dilution of SHP836 in DMSO. Further dilute the

compounds in Assay Buffer to the desired final concentrations. The final DMSO

concentration in the assay should not exceed 1%.

Enzyme Preparation: Dilute the recombinant SHP2 protein in ice-cold Assay Buffer to the

desired working concentration (e.g., 0.5 nM).[11]

Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted SHP836
solution or vehicle (DMSO in Assay Buffer for control). b. Add 10 µL of the diluted SHP2

enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to

allow for compound-enzyme interaction. d. Initiate the reaction by adding 5 µL of DiFMUP

solution (in Assay Buffer) to each well. The final concentration of DiFMUP should be at or

near its Km value for SHP2.[12]

Data Acquisition: Immediately after adding the substrate, measure the fluorescence intensity

kinetically over 30-60 minutes at room temperature using a fluorescence plate reader.

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for

each well. b. Normalize the velocities to the vehicle control (100% activity) and a no-enzyme

control (0% activity). c. Plot the normalized activity against the logarithm of the SHP836
concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀

value.
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Caption: Workflow for the in vitro SHP2 biochemical inhibition assay.

Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the target engagement of a compound in a

cellular environment. The principle is that ligand binding stabilizes the target protein, resulting

in a higher melting temperature.[13][14]
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Materials:

Cancer cell line of interest (e.g., KYSE-520)

Cell culture medium and reagents

SHP836 stock solution in DMSO

Phosphate-buffered saline (PBS)

Lysis buffer with protease and phosphatase inhibitors

PCR tubes or 96-well PCR plates

Thermal cycler

Centrifuge

Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Primary antibody: anti-SHP2

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Procedure:

Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat the cells with various

concentrations of SHP836 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture

medium.

Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension

into PCR tubes or a 96-well PCR plate. c. Heat the samples to a range of temperatures (e.g.,

40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[15]

Cell Lysis and Protein Extraction: a. Lyse the cells by adding lysis buffer and incubating on

ice. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet

the aggregated proteins.[16] c. Carefully collect the supernatant containing the soluble

protein fraction.
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Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b.

Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Perform

Western blotting using an anti-SHP2 antibody to detect the amount of soluble SHP2 at each

temperature.

Data Analysis: a. Quantify the band intensities for SHP2 at each temperature for both

vehicle- and SHP836-treated samples. b. Normalize the intensities to the non-heated control

(100% soluble). c. Plot the percentage of soluble SHP2 against the temperature to generate

melting curves. d. Determine the melting temperature (Tm) for each condition. The change in

Tm (ΔTm) indicates the degree of stabilization by SHP836.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b15578406?utm_src=pdf-body
https://www.benchchem.com/product/b15578406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat Cells with SHP836/Vehicle

Heat Shock (Temperature Gradient)

Cell Lysis

Centrifugation to Pellet Aggregates

Collect Soluble Protein Fraction

Western Blot for SHP2

Quantify Bands and Plot Melting Curves

Determine ΔTm

Click to download full resolution via product page

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot Analysis of p-ERK Levels
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This protocol describes how to assess the effect of SHP836 on the phosphorylation of ERK, a

key downstream effector of the SHP2-RAS/MAPK pathway.[17][18]

Materials:

Cancer cell line of interest

Cell culture medium and reagents

SHP836 stock solution in DMSO

Growth factor (e.g., EGF) for stimulation

Ice-cold PBS

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Reagents and equipment for Western blotting

Procedure:

Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Serum-starve the cells

for 12-24 hours. c. Pre-treat the cells with various concentrations of SHP836 or vehicle for 1-

2 hours. d. Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for a short period

(e.g., 10-15 minutes).

Cell Lysis and Protein Extraction: a. Place the culture plates on ice and wash the cells with

ice-cold PBS. b. Add RIPA lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge

the lysates to pellet cell debris and collect the supernatant.

Western Blot Analysis: a. Determine and normalize protein concentrations. b. Perform SDS-

PAGE and transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5%

BSA in TBST). d. Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight
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at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f.

Detect the chemiluminescent signal.

Re-probing for Total ERK: a. Strip the membrane of the p-ERK antibodies. b. Re-probe the

membrane with the anti-total ERK1/2 antibody to ensure equal protein loading.

Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-

ERK signal to the total ERK signal for each sample. c. Compare the normalized p-ERK

levels across the different treatment conditions.

Conclusion
SHP836 is a valuable research tool for investigating the role of SHP2 in cellular signaling and

disease. Its allosteric mechanism of action provides a distinct advantage in terms of selectivity

over traditional active-site inhibitors. The experimental protocols provided in this guide offer a

starting point for researchers to characterize the biochemical and cellular effects of SHP836
and other SHP2 inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic

properties of SHP836 will be crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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